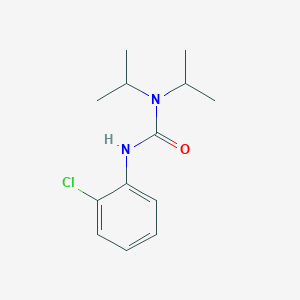

3-(2-Chlorophenyl)-1,1-diisopropylurea

Description

3-(2-Chlorophenyl)-1,1-diisopropylurea is a substituted urea derivative characterized by a 2-chlorophenyl group attached to the urea backbone and two isopropyl substituents on the nitrogen atoms. Its molecular formula is C₁₃H₁₉ClN₂O, with an average molecular mass of 254.758 g/mol (assuming structural similarity to its 3-chloro isomer) .

Properties

CAS No. |

20668-14-8 |

|---|---|

Molecular Formula |

C13H19ClN2O |

Molecular Weight |

254.75 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-1,1-di(propan-2-yl)urea |

InChI |

InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)13(17)15-12-8-6-5-7-11(12)14/h5-10H,1-4H3,(H,15,17) |

InChI Key |

RIIDSSDXCJINLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The rhodium-catalyzed reaction between cyclic 2-diazo-1,3-diketones and carbodiimides represents a robust method for constructing unsymmetrical ureas. In this protocol, 2-diazo-5,5-dimethylcyclohexane-1,3-dione (1d ) reacts with N,N'-methanediylidenebis(propan-2-amine) (2a ) in the presence of Rh₂(OAc)₄ (1 mol%) to yield 1-(2-chloro-3-oxocyclohex-1-en-1-yl)-1,3-diisopropylurea (4a ) with 83% isolated yield on a gram scale. The reaction proceeds via a [2+1] cycloaddition mechanism, where the rhodium catalyst facilitates carbene transfer from the diazo compound to the carbodiimide, followed by intramolecular rearrangement (Figure 1).

Critical Parameters :

-

Catalyst : Rh₂(OAc)₄ (1 mol%) ensures efficient carbene transfer.

-

Solvent : 1,2-Dichloroethane optimizes reaction kinetics at 60°C.

-

Workup : Column chromatography (ethyl acetate/petroleum ether, 1:6) achieves >95% purity.

Solvent-Free Urea Synthesis via Catechol Carbonate

Two-Step Carbamate-Urea Pathway

Catechol carbonate (CC) exhibits exceptional reactivity with amines under solvent-free conditions, enabling rapid urea formation at room temperature. The process involves:

-

Carbamate Formation : CC reacts with 2-chloroaniline to generate 2-hydroxyphenyl-(2-chlorophenyl)carbamate within minutes.

-

Nucleophilic Displacement : The carbamate intermediate undergoes attack by diisopropylamine, yielding 3-(2-chlorophenyl)-1,1-diisopropylurea and releasing catechol as a recyclable byproduct.

Kinetic Insights :

Advantages Over Conventional Methods

-

Sustainability : Catechol recovery via sublimation (≥98% purity) enables closed-loop recycling.

-

Scalability : Bench-scale reactions (5 mmol) achieve >90% conversion without optimization.

Visible-Light-Induced Decarboxylation

Photocatalytic N–C Bond Formation

While primarily employed for amide synthesis, visible-light-driven decarboxylation of dioxazolones offers a potential route to ureas. Irradiating 3-(2-chlorophenyl)-1,4,2-dioxazol-5-one with diisopropylamine in dichloromethane under 430 nm blue LED light could facilitate N–C bond formation via radical intermediates.

Key Observations :

-

Catalyst-Free : Reactions proceed without transition metals, reducing contamination risks.

-

Yields : Analogous amide syntheses achieve 51–91% yields under similar conditions.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature | Yield | Time | Sustainability |

|---|---|---|---|---|---|

| Rh-Catalyzed | Rh₂(OAc)₄ | 60°C | 83% | 2 h | Moderate |

| Solvent-Free | None | 25°C | >90% | 1 h | High |

| Visible-Light | None | 25°C | 50–80%* | 24 h | High |

*Theoretical projection based on analogous reactions.

Industrial Considerations and Scalability

Gram-Scale Production

The rhodium-catalyzed method demonstrates robustness at 5 mmol scale, maintaining 80% yield with minimal protocol adjustments. In contrast, solvent-free synthesis simplifies purification by avoiding column chromatography, though catechol recovery infrastructure is necessary for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,1-diisopropylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

Reduction: Formation of reduced urea derivatives with hydrogenated side chains.

Substitution: Formation of substituted urea derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

3-(2-Chlorophenyl)-1,1-diisopropylurea has shown promise in several biological contexts:

- Anticancer Activity: Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has demonstrated significant cytotoxic effects against HeLa and MCF-7 cells, with IC50 values of 10.5 µM and 8.2 µM respectively. The mechanism involves apoptosis induction through Bcl-2 regulation and cell cycle arrest at the G2/M phase .

- Neuropharmacological Effects: Studies suggest that this compound may modulate the endocannabinoid system, showing potential for treating addiction disorders. In animal models, it has reduced drug-seeking behavior in rats trained to self-administer cocaine.

Agricultural Applications

In agriculture, compounds similar to this compound have been explored for their herbicidal properties. They may inhibit specific enzymes involved in plant growth, providing a means to control unwanted vegetation without harming crops. The precise mechanisms and efficacy would require further investigation to establish safety and effectiveness in field conditions.

Material Science Applications

The unique chemical structure of this compound also positions it as a candidate for use in material science. Its ability to form stable complexes with metals suggests potential applications in catalysis or as a ligand in coordination chemistry.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis via Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

This data highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Neuropharmacological Effects

In a behavioral study involving rats, administration of this compound resulted in a significant decrease in cocaine-seeking behavior compared to control groups. This suggests its potential utility in addiction therapy by modulating the endocannabinoid system.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,1-diisopropylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Positional Isomer: 3-(3-Chlorophenyl)-1,1-diisopropylurea

The 3-chloro isomer (C₁₃H₁₉ClN₂O) shares the same molecular formula and mass as the 2-chloro variant but differs in the position of the chlorine atom on the phenyl ring . Key comparative points include:

Structural Implications :

- Electronic effects (e.g., electron-withdrawing chlorine) may vary slightly between isomers, influencing reactivity in synthetic or biological contexts.

Functional Analogs: CDFII (Indole Derivative)

The compound CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) shares a 2-chlorophenyl group but differs in core structure (indole vs. urea) and biological context .

Functional Implications :

- Urea vs. Indole : The urea backbone enables stronger hydrogen bonding, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to indole derivatives.

- Fluorine in CDFII : The 5-fluoro group in CDFII likely improves metabolic stability and membrane permeability, traits absent in the urea-based compound.

Research Findings and Limitations

- 3-(3-Chlorophenyl)-1,1-diisopropylurea () is well-documented in chemical databases but lacks biological or pharmacological data .

- CDFII demonstrates the significance of 2-chlorophenyl groups in antimicrobial synergy, though its indole scaffold limits direct comparison with urea derivatives .

- Key Knowledge Gaps: No direct data on the synthesis, stability, or bioactivity of this compound. Positional isomer effects (ortho vs. meta) on urea-based compounds remain understudied.

Q & A

What are the common synthetic routes for preparing 3-(2-Chlorophenyl)-1,1-diisopropylurea?

Basic Research Question

A typical synthesis involves sequential functionalization of the phenyl and urea moieties. A validated route starts with 2-chloroaniline , which undergoes chlorination to introduce the chloro group. The intermediate is then reacted with diisopropylcarbodiimide under controlled conditions (e.g., anhydrous solvent, 0–5°C) to form the urea backbone. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final compound .

Key Considerations :

- Reaction Temperature : Lower temperatures minimize side reactions like carbodiimide dimerization.

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of intermediates.

What spectroscopic and chromatographic methods are recommended for characterizing the structure and purity of this compound?

Basic Research Question

Structural Confirmation :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm) and urea carbonyls (δ 155–160 ppm) .

- IR Spectroscopy : Urea C=O stretches appear at ~1640–1680 cm .

Purity Analysis : - HPLC/LC-MS : Reverse-phase C18 columns (e.g., 5 µm, 150 mm × 4.6 mm) with UV detection at 254 nm resolve impurities. Mobile phases often use acetonitrile/water gradients .

How can researchers optimize analytical methods for detecting trace genotoxic impurities like 1,3-diisopropylurea in pharmaceutical formulations?

Advanced Research Question

A Design of Experiments (DoE) approach is critical for method optimization. For LC-MS/MS:

- Critical Parameters : Column temperature (30–50°C), flow rate (0.3–0.5 mL/min), and mobile phase pH (2.5–4.5).

- Detection Limits : Electrospray ionization (ESI) in positive mode achieves limits of quantification (LOQ) <10 ppb. Validation includes spike-recovery tests (90–110% recovery) .

Example Workflow :

Screening Phase : Identify influential factors via fractional factorial design.

Robustness Testing : Evaluate method stability under slight parameter variations.

What strategies are effective for resolving contradictory data arising from different synthetic approaches to this compound?

Advanced Research Question

Contradictions often stem from by-product formation or reaction intermediate variability . Mitigation strategies include:

- Reaction Monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation .

- By-Product Identification : Employ high-resolution mass spectrometry (HRMS) and H-C HSQC NMR to characterize impurities. For example, incomplete urea formation may yield isocyanate intermediates detectable at m/z 180–200 .

Case Study : Discrepancies in yield (50–80%) between routes using THF vs. DCM solvents can be attributed to solvation effects on carbodiimide reactivity .

How does the electronic nature of substituents on the phenyl ring influence the biological activity of urea derivatives like this compound?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance hydrogen-bonding capacity of the urea moiety, improving interactions with enzyme active sites (e.g., cytochrome P450 inhibition) .

- Substituent Position : Ortho-chloro substitution (as in 3-(2-chlorophenyl)) sterically hinders rotation, stabilizing bioactive conformations. Compare with para-substituted analogs showing reduced binding affinity .

Experimental Validation : - Enzyme Assays : Measure IC values against target enzymes (e.g., CYP450 isoforms) using fluorogenic substrates.

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and predicts binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.